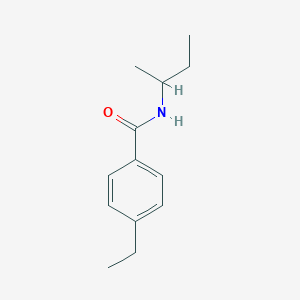

N-(sec-butyl)-4-ethylbenzamide

Description

N-(sec-butyl)-4-ethylbenzamide is a benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol (estimated based on analogs in ).

Synthesis: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sec-butylamine reacts with activated benzoyl derivatives in tetrahydrofuran (THF) with diisopropylethylamine (DIEA) as a base at 75°C for 30 hours .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3g/mol |

IUPAC Name |

N-butan-2-yl-4-ethylbenzamide |

InChI |

InChI=1S/C13H19NO/c1-4-10(3)14-13(15)12-8-6-11(5-2)7-9-12/h6-10H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

MDCLUNPPPFCRFX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC(C)CC |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC(C)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Spectroscopic Data :

- 13C NMR (CDCl₃) : Key peaks include δ 166.2 (amide carbonyl), 140.5–127.9 (aromatic carbons), and 31.3–11.3 (aliphatic carbons from sec-butyl and ethyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ calculated for [M+H]+: 238.1590; observed: 238.1588 .

Enantiomerically pure forms (e.g., (S)-N-(sec-butyl)benzamide) are synthesized from (S)-sec-butylamine, achieving 97% enantiomeric excess (ee) .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring (4-Position)

Variations at the para position influence electronic properties, steric bulk, and bioactivity:

Key Observations :

Variations in the Amide Substituent

The sec-butyl group distinguishes this compound from analogs with alternative amide substituents:

Synthetic Efficiency: Bulky groups (e.g., tetrahydroisoquinoline in 4e) lower yields due to steric clashes during coupling . In contrast, phenyl-substituted analogs achieve higher yields (e.g., 97.3% for 4-ethyl-N-phenylbenzamide) .

Stereochemical Considerations

Enantiopure synthesis is critical for applications in asymmetric catalysis or pharmaceuticals:

Spectroscopic and Physical Properties

Comparative NMR data highlights electronic environments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.